N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .
Synthesis Analysis
While specific synthesis information for the compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of novel heterocyclic compounds derived from N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide, highlighting their potential as anti-inflammatory and analgesic agents. The compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2), analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Another study focused on the design, synthesis, and antimicrobial activity evaluation of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, which include compounds related to this compound. These compounds showed good to excellent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungi, with morpholine substituted dihydropyrimidone carboxamide identified as a potent anti-bacterial agent (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Anticancer Properties : Research into the synthesis and antitumor properties of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, related to the core structure of interest, has revealed promising results. These compounds, upon screening, indicated potential as new anticancer agents, warranting further investigation for their application in cancer treatment (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Anti-Hyperglycemic Activity : The synthesis and evaluation of novel carboximidamides derived from cyanamides, incorporating structures related to this compound, have been studied for their anti-hyperglycemic effects. These studies demonstrated significant decreases in serum glucose levels and improvement in liver and kidney function markers in diabetic models, indicating potential therapeutic applications for diabetes management (Moustafa et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNGXOELFIPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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